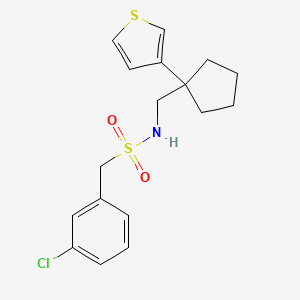

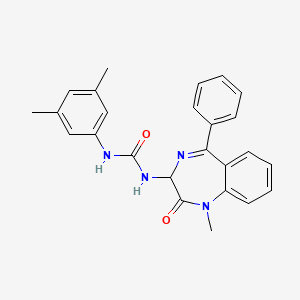

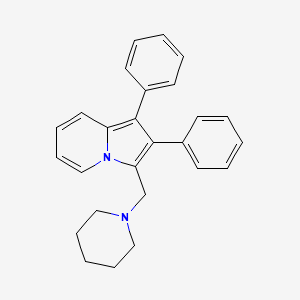

(E)-4-chloro-N'-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-chloro-N'-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide is a chemical compound that has been studied for its potential applications in various scientific fields. This compound is synthesized using a specific method and has been shown to have unique biochemical and physiological effects. In

Scientific Research Applications

Chemical Synthesis and Reactivity

- The synthesis and reactivity of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds have been explored, indicating the potential for these classes of compounds in creating chemiluminescent materials. The study by Watanabe et al. (2010) on the base-induced decomposition of dioxetanes could suggest applications in material science or sensor technology for similar compounds (Watanabe et al., 2010).

Heterocyclic Chemistry

- The development of methods for the introduction of sulfonyl chloride and sulfonamide groups into heterocyclic compounds, as described by Agat’ev et al. (2015), could hint at the versatility of such functional groups in medicinal chemistry and drug design. This approach may be relevant for enhancing the pharmacological profile of benzimidamide derivatives (Agat’ev et al., 2015).

Organic Synthesis and Catalysis

- Research on the chlorosulfonation of aldimine-isocyanate cycloadducts by Cremlyn et al. (2003) showcases the chemical versatility of sulfonyl chlorides in synthetic chemistry. Such methodologies could be applicable in the synthesis of complex organic molecules, including benzimidamide derivatives, for various industrial and research purposes (Cremlyn et al., 2003).

Desulfurization Technologies

- The use of Bronsted acidic ionic liquids in the desulfurization of diesel fuel, as investigated by Gao et al. (2010), could suggest the role of sulfonyl-functionalized compounds in environmental and energy-related applications. Such findings may inspire research into the use of sulfonyl and benzimidamide derivatives in catalytic processes for cleaner energy production (Gao et al., 2010).

Corrosion Inhibition

- The study on aromatic sulfonohydrazides as corrosion inhibitors by Ichchou et al. (2019) highlights the potential of sulfonyl derivatives in protecting metals against corrosion. This could be particularly relevant in industrial applications where benzimidamide derivatives might serve as novel corrosion inhibitors or coatings (Ichchou et al., 2019).

properties

IUPAC Name |

4-chloro-N'-(2,5-dimethylphenyl)sulfonyl-N,N-diethylbenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c1-5-22(6-2)19(16-9-11-17(20)12-10-16)21-25(23,24)18-13-14(3)7-8-15(18)4/h7-13H,5-6H2,1-4H3/b21-19+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPSUYVMQSOFKI-XUTLUUPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=NS(=O)(=O)C1=C(C=CC(=C1)C)C)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C(=N/S(=O)(=O)C1=C(C=CC(=C1)C)C)/C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-chloro-N'-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2402078.png)

![N-(3-bromophenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2402087.png)

![Methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2402092.png)

![(4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2402094.png)

![[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride](/img/structure/B2402096.png)